Ophiopogonanone E, a compound derived from the traditional Chinese medicine Ophiopogon japonicus, has garnered attention due to its diverse pharmacological properties. Research has explored its potential applications in various fields, including oncology, cardiology, endocrinology, and more. This comprehensive analysis aims to elucidate the mechanisms of action and applications of Ophiopogonanone E by examining relevant studies.
The molecular structure of ophiopogonanone E has been elucidated through spectroscopic analyses, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, ] While specific details of the spectral data are not provided in the analyzed literature, the structure is described as a homoisoflavonoid, suggesting the presence of a characteristic 16-carbon skeleton. [] Further studies employing advanced spectroscopic techniques, such as X-ray crystallography, could provide a more detailed understanding of its three-dimensional structure and potential for interacting with biological targets.
Ophiopogonanone E and its derivatives, such as Ophiopogonin D (OP-D) and Methylophiopogonanone A (MO-A), have been shown to exert their effects through multiple pathways. OP-D induces apoptosis in androgen-independent prostate cancer cells via a RIPK1-related pathway, increasing the expression of RIPK1 and Bim while decreasing cleaved-RIPK1 and caspases1. MO-A protects against myocardial ischemia/reperfusion injury by activating the PI3K/Akt/eNOS signaling pathway, reducing infarct size and myocardial apoptosis2. Additionally, OP-D demonstrates anti-osteoporotic effects by reducing oxidative stress through the FoxO3a-β-catenin signaling pathway3. In the context of tyrosinase activity, MO-A and MO-B inhibit activity through reversible mixed-inhibition, with molecular docking suggesting interactions with the enzyme's active center4. OP-D also regulates mitochondrial dynamics, alleviating diabetic myocardial injuries5.
OP-D has shown significant anti-tumor activity against prostate cancer cells, both in vitro and in vivo, suggesting its potential as an anti-cancer agent1. It also exhibits anti-cancer activity in lung carcinoma by abrogating STAT3 signaling and causing an imbalance in GSH/GSSG, leading to apoptosis and reduced tumor growth9.
In the field of cardiology, MO-A and OP-D have been reported to protect against myocardial ischemia/reperfusion injury by reducing infarct size and apoptosis, improving cardiac function, and attenuating blood-brain barrier disruption2610. OP-D also alleviates cardiac hypertrophy by upregulating CYP2J3 and suppressing inflammation8.
MO-A has been found to alleviate high-fat diet-induced hyperlipidemia by affecting lipid metabolism enzymes and gene expression related to lipid metabolism, offering a potential treatment for dyslipidemia7.
MO-A's role in cerebral ischemia/reperfusion injury includes reducing infarct volume, brain edema, and neurological deficits, suggesting its neuroprotective potential6.
OP-D's antioxidative properties contribute to its anti-osteoporotic effects, promoting the proliferation of osteoblasts and reducing osteoclastic differentiation, which may benefit bone-related disorders3.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: